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Introduction

2-Chloroethyl 4-methoxyphenyl ether, systematically named 1-(2-chloroethyl)-4-
methoxybenzene, is a substituted aromatic ether with significant utility as a versatile
intermediate in organic synthesis. Its chemical structure, featuring a reactive chloroethyl group
appended to an electron-rich methoxybenzene ring, makes it a valuable precursor for the
construction of more complex molecular architectures. This guide provides a comprehensive
overview of its physical constants, synthesis, spectroscopic characterization, safety and
handling procedures, and its applications, particularly in the realm of pharmaceutical and
materials science research. This document is intended for researchers, chemists, and
professionals in drug development who require a detailed understanding of this compound's
properties and applications.

Chemical Identity and Physical Properties
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The fundamental identifiers and key physical constants of 2-Chloroethyl 4-methoxyphenyl ether

are summarized in the table below. These properties are critical for its appropriate handling,

storage, and use in various experimental setups.

Property Value Source(s)
1-(2-chloroethyl)-4-
IUPAC Name
methoxybenzene
4-Methoxyphenethyl chloride,
Synonyms ] [1]
p-(2-Chloroethyl)anisole
CAS Number 18217-00-0 [1][2]
Molecular Formula CoH11CIO [1112]
Molecular Weight 170.64 g/mol [11[2]
Appearance Clear colorless to yellow liquid [1]
Density 1.13 g/mL [1112]
N ) 136-139 °C at 24 Torr; 125-128
Boiling Point [1]
°C at 13.0 mbar
Flash Point 122 °C [11[2]
Refractive Index 1.536-1.538 [1112]

Solubility

Soluble in acetone, chloroform,
dichloromethane, ether,

methanol.

[2]

Synthesis of 2-Chloroethyl 4-methoxyphenyl ether

The most direct and common laboratory synthesis of 2-Chloroethyl 4-methoxyphenyl ether

involves the chlorination of its corresponding alcohol precursor, 2-(4-methoxyphenyl)ethanol.

This nucleophilic substitution reaction typically utilizes thionyl chloride (SOCI2) as the

chlorinating agent. The methoxy group on the benzene ring is electron-donating, which can

influence the reactivity of the side chain.
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Experimental Protocol: Synthesis from 2-(4-
methoxyphenyl)ethanol

Objective: To synthesize 1-(2-chloroethyl)-4-methoxybenzene from 2-(4-
methoxyphenyl)ethanol.

Materials:

o 2-(4-methoxyphenyl)ethanol [CAS: 702-23-8][3][4][5]
e Thionyl chloride (SOCI2)

e Anhydrous diethyl ether or dichloromethane

» Saturated sodium bicarbonate solution

e Brine (saturated sodium chloride solution)

e Anhydrous magnesium sulfate or sodium sulfate

e Round-bottom flask

¢ Reflux condenser with a gas trap (for HCIl and SOz neutralization)
e Dropping funnel

e Magnetic stirrer and stir bar

* Ice bath

e Separatory funnel

Rotary evaporator

Procedure:

e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, dissolve 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl
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ether or dichloromethane.

o Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5
equivalents) dropwise from the dropping funnel with continuous stirring. The reaction is
exothermic and produces HCI and SOz gas, which should be directed to a gas trap.

o Reaction Progression: After the addition is complete, remove the ice bath and allow the
reaction mixture to warm to room temperature. Stir for an additional 1-2 hours or until TLC
analysis indicates the consumption of the starting material. Gentle heating under reflux may
be required to drive the reaction to completion.

o Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water to
guench the excess thionyl chloride.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with diethyl ether or dichloromethane.

e Washing: Combine the organic extracts and wash sequentially with saturated sodium
bicarbonate solution (to neutralize any remaining acid) and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator
to obtain the crude product.

 Purification: The crude 1-(2-chloroethyl)-4-methoxybenzene can be purified by vacuum
distillation to yield a clear, colorless to pale yellow liquid.

Caption: Workflow for the synthesis of 1-(2-chloroethyl)-4-methoxybenzene.

Spectroscopic Characterization

The structural elucidation of 2-Chloroethyl 4-methoxyphenyl ether is confirmed through various
spectroscopic techniques. Below is an analysis of the expected spectral data.

'H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons
in the molecule.
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» Aromatic Protons (6.8-7.2 ppm): The para-substituted benzene ring will exhibit a typical
AA'BB' splitting pattern. Two doublets are expected, one for the two protons ortho to the
methoxy group and another for the two protons ortho to the chloroethyl group.

Methoxy Protons (~3.8 ppm): A sharp singlet integrating to three protons corresponds to the
methoxy group (-OCHs).

 Aliphatic Protons (2.9-3.7 ppm): The two methylene groups of the chloroethyl side chain will
appear as two triplets. The triplet at a lower field (further downfield) corresponds to the
methylene group attached to the chlorine atom (-CH2CI) due to the deshielding effect of the
electronegative chlorine. The triplet at a higher field (more upfield) corresponds to the
benzylic methylene group (-Ar-CHz-).

3C NMR Spectroscopy

The carbon-13 NMR spectrum will show distinct signals for each unique carbon environment.

Aromatic Carbons (114-158 ppm): Four signals are expected for the aromatic carbons. The
carbon bearing the methoxy group will be the most downfield, followed by the substituted
carbon of the chloroethyl group. The other two signals will correspond to the ortho and meta
carbons.

Methoxy Carbon (~55 ppm): A signal around 55 ppm is characteristic of the methoxy carbon.

Aliphatic Carbons (38-45 ppm): Two signals will be present for the ethyl side chain carbons.
The carbon attached to the chlorine atom will be more downfield than the benzylic carbon.[6]

[7]8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

o C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically
observed just above 3000 cm~1, while aliphatic C-H stretches appear just below 3000 cm~1.
[91[10]

e C=C Stretching (Aromatic): Peaks in the range of 1610-1500 cm~1! are characteristic of the
carbon-carbon double bonds within the benzene ring.[10]
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e C-O Stretching (Ether): A strong, characteristic absorption band for the aryl-alkyl ether
linkage will be present in the 1250-1000 cm~1 region.[11]

» C-CI Stretching: The carbon-chlorine stretching vibration typically appears in the fingerprint
region, around 800-600 cm~1.[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and
characteristic fragmentation patterns.[12]

e Molecular lon (M*): The molecular ion peak will be observed at m/z = 170. Due to the natural
abundance of chlorine isotopes (3*Cl and 3’Cl in a ~3:1 ratio), an M+2 peak at m/z = 172 with
approximately one-third the intensity of the M+ peak will be a key diagnostic feature.[13][14]

e Major Fragments: A prominent fragment will be the tropylium-like ion resulting from benzylic
cleavage (loss of a -CH2Cl radical) at m/z = 121. Another significant fragmentation pathway
involves the loss of a chlorine radical to give a cation at m/z = 135.[14][15]

Reactivity and Applications

The reactivity of 2-Chloroethyl 4-methoxyphenyl ether is dominated by the chloroethyl moiety,
which is susceptible to nucleophilic substitution reactions. The chlorine atom serves as a good
leaving group, allowing for the introduction of various functional groups. This makes it a
valuable building block in the synthesis of more complex molecules, including pharmaceutical
intermediates.[16] The electron-donating methoxy group activates the aromatic ring, making it
amenable to electrophilic aromatic substitution reactions, although these are less common
applications for this specific intermediate. Its use in drug discovery is primarily as a scaffold to
introduce the 4-methoxyphenethyl moiety into target molecules.[17][18]

Safety and Handling

2-Chloroethyl 4-methoxyphenyl ether is considered a hazardous chemical and should be
handled with appropriate safety precautions.

e Hazards: It is harmful if swallowed, causes serious eye irritation, may cause respiratory
irritation, and is suspected of causing genetic defects.[16][19]
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o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[1][19]

e Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin,
eyes, and clothing. Do not breathe vapors or mists.[16]

o Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is
recommended to store at -20°C under an inert atmosphere for long-term stability.[1][2]

» First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled,
move to fresh air. If swallowed, seek immediate medical attention.[16][19]

Conclusion

2-Chloroethyl 4-methoxyphenyl ether is a valuable and versatile chemical intermediate with
well-defined physical and chemical properties. Its synthesis from readily available starting
materials and its predictable reactivity make it an important tool for synthetic chemists. A
thorough understanding of its spectroscopic characteristics is essential for its unambiguous
identification and quality control. Adherence to strict safety protocols is mandatory when
handling this compound. This guide provides the foundational knowledge required for the
effective and safe utilization of 2-Chloroethyl 4-methoxyphenyl ether in research and
development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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